Menaquinone-7

Pharmacokinetics Half-life Vitamin K metabolism

Menaquinone-7 (MK-7) is the only vitamin K homolog demonstrating sustained extrahepatic γ-carboxylation of osteocalcin and matrix Gla protein at nutritional doses (60–180 μg/day), with serum detectability up to 96 hours—unattainable with K1 or MK-4. Procurement specifications must require ≥99% all-trans isomer content to ensure reproducible carboxylation efficacy. For mineral-containing formulations, specify matrix-protected MK-7 to prevent alkaline degradation. Evidence-based dosing at 180–360 μg/day reduces dp-ucMGP by 31–46% and slows coronary artery calcification progression. Verify all-trans purity via Certificate of Analysis before acceptance.

Molecular Formula C46H64O2
Molecular Weight 649 g/mol
CAS No. 13425-62-2
Cat. No. B085063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenaquinone-7
CAS13425-62-2
Synonymsmenaquinone 7
menaquinone-7
vitamin K2(35)
vitamin MK 7
Molecular FormulaC46H64O2
Molecular Weight649 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+
InChIKeyRAKQPZMEYJZGPI-LJWNYQGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menaquinone-7 (MK-7) for Scientific Procurement: Technical Class and Baseline Characterization


Menaquinone-7 (MK-7, CAS 13425-62-2) is a long-chain vitamin K2 homolog belonging to the menaquinone series, characterized by a 2-methyl-1,4-naphthoquinone ring with an unsaturated heptaprenyl side chain (seven isoprenoid units). MK-7 serves as a cofactor for γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational γ-carboxylation of vitamin K-dependent proteins (VKDPs) including osteocalcin (OC) and matrix Gla protein (MGP) [1]. Unlike the shorter-chain MK-4, which is predominantly cleared hepatically, MK-7 exhibits a distinct lipoprotein transport profile, associating primarily with low-density lipoproteins (LDL), enabling sustained systemic circulation and extrahepatic tissue distribution [2].

Why Menaquinone-7 Cannot Be Substituted with Other Vitamin K Homologs in Procurement Specifications


Vitamin K homologs (phylloquinone K1, MK-4, MK-7, and longer-chain MK-9) exhibit fundamentally divergent pharmacokinetic profiles, transport mechanisms, and dose-response relationships in humans that preclude simple substitution in procurement specifications. Vitamin K1 and MK-4 remain present in plasma for only 8–24 hours post-administration, whereas long-chain menaquinones can be detected up to 96 hours [1]. At nutritional doses around the current recommended daily intake, only MK-7 promotes γ-carboxylation of extrahepatic vitamin K-dependent proteins, including osteocalcin and matrix Gla protein; vitamin K1 and MK-4 fail to achieve this at comparable RDI-level dosing [2]. Consequently, a specification calling for MK-4 or K1 cannot meet the same sustained carboxylation endpoints achievable with MK-7, and procurement of alternative homologs introduces significant efficacy and dosing uncertainty.

Menaquinone-7 (MK-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Serum Half-Life of MK-7 Versus MK-4 and K1 in Human Pharmacokinetic Studies

MK-7 exhibits a substantially longer circulatory half-life compared to vitamin K1 and MK-4. While vitamin K1 and MK-4 are detectable in plasma for only 8–24 hours following administration, MK-7 remains detectable for up to 96 hours [1]. This pharmacokinetic distinction is attributed to differential lipoprotein transport: MK-4 is primarily transported via triglyceride-rich lipoproteins and undergoes rapid hepatic clearance, whereas MK-7 associates with low-density lipoproteins, enabling sustained systemic circulation and extrahepatic tissue distribution [2].

Pharmacokinetics Half-life Vitamin K metabolism

Bioavailability of MK-7 Versus MK-4 at Nutritional Doses in Healthy Women

In a direct comparative bioavailability study, single-dose administration of MK-4 (420 μg) or MK-7 (420 μg) was given to healthy Japanese women. MK-7 was well absorbed, reached maximal serum concentration at 6 hours post-intake, and remained detectable for at least 48 hours. In contrast, MK-4 was not detectable in serum at any time point following the same nutritional dose. Consecutive 7-day administration of 60 μg/day MK-7 significantly increased serum MK-7 levels in all subjects, whereas 60 μg/day MK-4 produced no detectable serum MK-4 elevation [1].

Bioavailability Pharmacokinetics Vitamin K2

Effective Dose for Uncarboxylated Osteocalcin Reduction: MK-7 Versus MK-4

The effective dose of MK-7 required to decrease uncarboxylated osteocalcin (a marker of functional vitamin K deficiency) was found to be approximately six-fold lower than that of MK-4 in human studies. A nutritional dose of MK-7 around the recommended daily intake (90–180 μg/day) is sufficient to promote osteocalcin γ-carboxylation, whereas MK-4 at RDI levels fails to activate osteocalcin [1]. Comparative analysis indicates that 1500 μg/day of MK-4 was required to improve carboxylation status, whereas MK-7 achieved measurable effects at doses as low as 60 μg/day [2].

Osteocalcin Bone metabolism Dose-response

Dose-Dependent Reduction of dp-ucMGP with MK-7 Supplementation

In a randomized, double-blind, placebo-controlled trial of 60 healthy participants (40–65 years), MK-7 supplementation at 180 μg/day and 360 μg/day for 12 weeks produced significant, dose-dependent reductions in dephosphorylated-uncarboxylated matrix Gla protein (dp-ucMGP), a validated biomarker of vascular vitamin K status and cardiovascular calcification risk. Dp-ucMGP decreased by 31% in the 180 μg/day group and by 46% in the 360 μg/day group (P time×treatment < 0.001), while placebo treatment produced no change. The osteocalcin ratio decreased by 60% (180 μg) and 74% (360 μg) [1].

Matrix Gla protein Vascular calcification Cardiovascular

Isomeric Purity: Biological Activity Exclusively Associated with All-Trans MK-7

MK-7 exists as geometric isomers in cis, trans, and cis/trans forms; however, only the all-trans configuration is biologically significant and capable of activating vitamin K-dependent proteins [1]. Fermentation-derived MK-7 can contain variable proportions of inactive cis isomers, and the therapeutic value of the resulting product is exclusively determined by the quantity of all-trans isomer present [2]. Patented high-purity MK-7 materials (e.g., K2VITAL®) are specified at 99.7% all-trans isomer content, whereas non-standardized fermentation products may contain significantly lower all-trans percentages with correspondingly reduced biological activity .

Isomer purity Stereochemistry Quality control

Cardiovascular Outcomes: MK-7 Slows Coronary Artery Calcification Progression

In the randomized, double-blind, placebo-controlled VitaK-CAC clinical trial, 2-year MK-7 supplementation significantly slowed the progression of coronary artery calcification (CAC) compared to placebo. MK-7 serum levels rose significantly in the treatment group with no change in placebo, and the MK-7 group showed a significantly smaller increase in inactive MGP levels. While calcification progression continued in both groups, the rate of progression was significantly slower in the MK-7 arm [1]. The ongoing InterVitaminK trial (NCT05259046) of 450 adults with detectable CAC randomized to 333 μg/day MK-7 or placebo for 3 years has 89% power to detect a between-group difference of at least 15% in CAC progression [2].

Coronary artery calcification Cardiovascular disease Clinical trial

Menaquinone-7 (MK-7) Validated Application Scenarios for Research and Industrial Procurement


Bone Health Formulations Requiring Once-Daily Dosing with Sustained Osteocalcin Carboxylation

Based on evidence that MK-7 achieves effective osteocalcin carboxylation at doses of 60–180 μg/day [1] and maintains detectable serum levels for up to 96 hours [2], MK-7 is the preferred vitamin K2 homolog for bone health dietary supplements and functional foods where once-daily dosing and sustained extrahepatic protein activation are required. Procurement specifications should prioritize all-trans MK-7 with validated isomer purity (≥99% all-trans) to ensure reproducible carboxylation efficacy [3].

Cardiovascular Health Products Targeting Matrix Gla Protein Activation and Arterial Calcification Attenuation

Clinical evidence demonstrates that MK-7 supplementation at 180–360 μg/day significantly reduces dp-ucMGP (31–46% over 12 weeks) [4] and slows coronary artery calcification progression [5]. MK-7 is the appropriate specification for cardiovascular health formulations, whereas vitamin K1 and MK-4 lack comparable clinical trial data on arterial calcification endpoints at nutritional doses. Ongoing trials such as InterVitaminK (333 μg/day for 3 years) further support MK-7 as the evidence-based selection for vascular calcification research and product development [6].

Combination Formulations with Vitamin D3 and Calcium Requiring High-Stability MK-7

Standard fermentation-derived MK-7 exhibits instability when co-formulated with calcium and magnesium due to accelerated degradation in alkaline mineral environments [7]. Patented microencapsulated or matrix-protected MK-7 materials (e.g., K2VITAL® DELTA, MenaQ7® Matrix) are specifically engineered to maintain stability in multimineral formulations, enabling reliable combination products with vitamin D3 and calcium for bone and cardiovascular health. Procurement of non-protected MK-7 for mineral-containing formulations introduces unacceptable potency loss and shelf-life uncertainty [7].

Research-Grade Material for Vitamin K-Dependent Protein Carboxylation Studies

For research applications investigating VKDP carboxylation (osteocalcin, MGP, Gas6), MK-7 is the homolog of choice due to its unique ability to promote extrahepatic VKDP carboxylation at nutritional doses around RDI, a property not shared by vitamin K1 or MK-4 [1]. Researchers requiring dose-response data can reference the established linear relationship between MK-7 dose and dp-ucMGP reduction (180 μg: -31%; 360 μg: -46%) [4]. Procurement should verify isomer composition via certificate of analysis specifying all-trans content, as only the all-trans isomer sustains biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Menaquinone-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.